2-Azidoethyl-d4 Benzoate
Description
2-Azidoethyl-d4 Benzoate is a deuterated benzoate ester characterized by an azidoethyl functional group. Its molecular structure comprises a benzoyloxy group (C₆H₅COO–) linked to a deuterated ethyl chain bearing an azide (–N₃) moiety at the β-position (CH₂N₃). The deuteration (d4) replaces four hydrogen atoms in the ethyl group with deuterium, enhancing molecular stability and altering spectroscopic properties, which is advantageous in kinetic studies, isotopic labeling, and photochemical applications .
Properties
Molecular Formula |
C₉H₅D₄N₃O₂ |
|---|---|
Molecular Weight |
195.21 |
Synonyms |
2-Azidoethanol-d4 1-Benzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Benzoate Esters
Structural and Functional Comparisons
Key Structural Features:
- 2-Azidoethyl-d4 Benzoate : C₆H₅COO–CH₂CD₂N₃ (deuterated ethyl chain with azide).
- Ethyl Benzoate (C₆H₅COOCH₂CH₃): Longer alkyl chain, higher hydrophobicity .

- Ethyl 4-(Dimethylamino) Benzoate (C₆H₅COOCH₂CH₂N(CH₃)₂): Electron-donating dimethylamino group enhances reactivity in polymer chemistry .
Functional Implications:
Physical and Chemical Properties
Table 1 summarizes key properties of selected benzoate esters:
*Estimated based on deuterium substitution and azide addition.
Research Findings and Industrial Relevance
- Biomedical Applications : Deuterated analogs like this compound are prioritized in drug discovery for improved metabolic stability and reduced off-target effects .
Q & A
Q. What are the standard synthetic routes for 2-Azidoethyl-d4 Benzoate, and how is its purity validated?
- Methodological Answer : this compound is typically synthesized via esterification between deuterated 2-azidoethanol-d4 and benzoyl chloride. Key steps include:
- Deuterated precursor preparation : Isotopic labeling of ethanol using D2O exchange or catalytic deuteration .
- Esterification : Reaction under anhydrous conditions with a base (e.g., pyridine) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of non-deuterated impurities. Deuteration efficiency is quantified via mass spectrometry (e.g., ESI-MS) .
Q. How do deuterium atoms in this compound influence its spectroscopic characterization?
- Methodological Answer :
- NMR : Deuterium substitution eliminates <sup>1</sup>H signals in the ethyl-d4 group, simplifying spectral interpretation. Residual protons in the benzoate ring (e.g., aromatic protons) remain visible at δ 7.4–8.1 ppm .
- Mass spectrometry : The molecular ion peak shifts by +4 Da compared to the non-deuterated analog. Fragmentation patterns (e.g., loss of N2 from the azide group) are identical, but isotopic clusters reflect deuterium content .
- IR spectroscopy : The azide stretch (~2100 cm<sup>−1</sup>) and ester carbonyl (~1720 cm<sup>−1</sup>) are unaffected by deuteration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) observed in reactions involving this compound?
- Methodological Answer : Contradictory KIEs may arise from competing mechanisms (e.g., nucleophilic vs. radical pathways in click chemistry). To address this:
- Control experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
- Computational modeling : Use DFT calculations to predict KIEs for hypothetical pathways and validate against experimental Arrhenius plots .
- Isotopic cross-over studies : Mix deuterated and non-deuterated substrates to detect intermolecular interactions .
Q. How can researchers optimize the stability of this compound in long-term tracer studies?
- Methodological Answer : Deuterated esters are prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:
- Storage : Anhydrous environments (e.g., molecular sieves) at −20°C to slow hydrolysis .
- Buffered systems : Use pH 7.0–7.4 phosphate buffers to minimize ester degradation in biological assays .
- Stability monitoring : Periodic LC-MS analysis to quantify degradation products (e.g., benzoic acid-d4) .
Data Contradiction Analysis
Example : Discrepancies in deuterated compound reactivity across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

